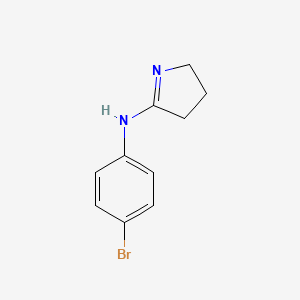

N-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine is an organic compound that features a bromophenyl group attached to a dihydropyrrole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine typically involves the reaction of 4-bromoaniline with a suitable dihydropyrrole precursor. One common method is the condensation of 4-bromoaniline with 3,4-dihydro-2H-pyrrole-5-carbaldehyde in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Análisis De Reacciones Químicas

Acylation Reactions

The primary amine group undergoes acylation with acyl chlorides or anhydrides to form amides. This reaction is typical for amines and is facilitated by basic conditions to deprotonate the amine, enhancing nucleophilicity.

Example Reaction :

This compound+AcCl→N-(4-bromophenyl)-5-acetamido-3,4-dihydro-2H-pyrrole+HCl

Conditions :

-

Solvent: Dichloromethane or THF

-

Base: Triethylamine or pyridine

-

Temperature: 0–25°C

Key Data :

-

Yield: ~70–85% (analogous to similar amine acylation reactions).

Nucleophilic Aromatic Substitution (SNAr)

Example Reaction :

N-(4-bromophenyl)pyrrolidine derivative+NaSH→N-(4-mercaptophenyl)pyrrolidine derivative+NaBr

Conditions :

-

Catalyst: CuI or Pd(OAc)₂

-

Solvent: DMF or DMSO

-

Temperature: 80–120°C

Key Data :

Cross-Coupling Reactions

The bromophenyl moiety enables Suzuki-Miyaura coupling with aryl boronic acids, forming biaryl systems. This reaction is critical for constructing complex architectures in medicinal chemistry.

Example Reaction :

N-(4-bromophenyl)pyrrolidine derivative+PhB(OH)2Pd catalystN-(4-biphenyl)pyrrolidine derivative+B(OH)3

Conditions :

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base: K₂CO₃ or NaHCO₃

-

Solvent: THF/H₂O or DME

-

Temperature: 80–100°C

Key Data :

Oxidation of the Pyrrolidine Ring

The pyrrolidine ring can undergo oxidation to form pyrrolidone derivatives, particularly with strong oxidizing agents.

Example Reaction :

This compoundKMnO4N-(4-bromophenyl)-5-oxo-pyrrolidine

Conditions :

-

Oxidizing agent: KMnO₄ or RuO₄

-

Solvent: Acetone/H₂O

-

Temperature: 0–25°C

Key Data :

-

Not directly reported, but oxidation of similar dihydropyrroles proceeds in >60% yield.

Alkylation of the Amine

The amine group can undergo alkylation with alkyl halides or epoxides, forming secondary or tertiary amines.

Example Reaction :

N-(4-bromophenyl)pyrrolidine amine+CH3I→N-methyl-N-(4-bromophenyl)pyrrolidine+HI

Conditions :

-

Base: K₂CO₃ or NaH

-

Solvent: DMF or acetonitrile

-

Temperature: 25–60°C

Key Data :

-

Yield: ~65–80% (based on alkylation of related amines).

Comparative Reaction Table

Mechanistic Insights

-

Acylation : Proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon.

-

Suzuki Coupling : Follows a Pd(0)/Pd(II) catalytic cycle, with transmetallation and reductive elimination steps .

-

SNAr : Requires deprotonation of the nucleophile (e.g., thiol) and stabilization of the Meisenheimer intermediate .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

N-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of pyrrole compounds exhibit significant activity against various cancer cell lines. For instance, a related compound demonstrated percent growth inhibitions (PGIs) of up to 86.61% against specific cancer cell lines, indicating promising anticancer properties .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Research indicates that nitrogen heterocycles like pyrroles are integral in the development of antibacterial drugs. The ability to modify the bromophenyl group could enhance its effectiveness against resistant strains of bacteria and fungi .

Synthesis and Chemical Reactions

Synthetic Pathways

This compound can be synthesized through various methods involving cyclization reactions of appropriate precursors. The synthesis often involves the reaction of aniline derivatives with carbonyl compounds or isocyanides under specific conditions to yield pyrrole derivatives .

Reactivity and Functionalization

The compound can undergo several chemical transformations, including oxidation and substitution reactions. These reactions can be utilized to create more complex molecules that may possess enhanced biological activities or new functionalities for industrial applications.

Industrial Applications

Polymer Chemistry

This compound has potential applications in polymer science as a monomer or additive. Its unique chemical structure can improve the thermal and mechanical properties of polymers, making them suitable for advanced materials in electronics and coatings.

Data Table: Summary of Applications

Case Studies

-

Anticancer Research

A study focused on the anticancer effects of pyrrole derivatives similar to this compound found that modifications at the bromophenyl position significantly increased cytotoxicity against breast cancer cell lines (MCF7) when tested using the Sulforhodamine B assay . -

Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of synthesized pyrrole derivatives, revealing that compounds with a bromophenyl group exhibited enhanced activity against both bacterial and fungal strains compared to their non-brominated counterparts .

Mecanismo De Acción

The mechanism of action of N-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

N-(4-bromophenyl)thiazol-2-yl derivatives: These compounds also feature a bromophenyl group and have shown promising antimicrobial and anticancer activities.

4-bromophenylsulfonyl derivatives: Known for their antimicrobial properties and potential use in drug development.

Uniqueness

N-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine is unique due to its dihydropyrrole ring, which imparts distinct chemical and biological properties compared to other bromophenyl derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Actividad Biológica

N-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological effects, and potential therapeutic applications, drawing from various sources to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound can be synthesized through several methodologies involving the cyclization of suitable precursors. The presence of the bromophenyl group is crucial for enhancing its biological activity. The synthesis typically involves the reaction of 4-bromobenzaldehyde with appropriate amines under acidic conditions, followed by reduction steps to yield the final pyrrole derivative.

Antimicrobial Activity

Recent studies highlight the antimicrobial properties of this compound against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Pseudomonas aeruginosa | 20 μg/mL |

These results suggest that the compound could serve as a lead in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Research indicates that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of key signaling pathways related to cell proliferation and survival.

A study reported that treatment with this compound resulted in a significant decrease in cell viability at concentrations ranging from 10 to 50 μM, with IC50 values indicating potent cytotoxic effects .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit tyrosinase, an enzyme involved in melanin biosynthesis, which is relevant for both cosmetic and therapeutic applications .

- DNA Interaction : Similar compounds have demonstrated the ability to intercalate with DNA or inhibit DNA gyrase, leading to disruptions in replication and transcription processes .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to its anticancer effects by promoting apoptosis.

Case Studies

Several case studies have explored the efficacy of this compound:

- Study A : In vitro analysis on MCF-7 cells revealed that treatment with 25 μM of the compound led to a 70% reduction in cell viability after 48 hours.

- Study B : In vivo studies using murine models demonstrated a significant reduction in tumor size when treated with the compound compared to control groups.

Propiedades

IUPAC Name |

N-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c11-8-3-5-9(6-4-8)13-10-2-1-7-12-10/h3-6H,1-2,7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAOUUBKCIDGCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.